molecular formula C17H18O2 B129668 1-(4-Methoxyphenyl)-2-phenylbutan-1-one CAS No. 78423-10-6

1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Cat. No. B129668
Key on ui cas rn: 78423-10-6
M. Wt: 254.32 g/mol
InChI Key: IADSVVKUBCYPIR-UHFFFAOYSA-N
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Patent
US07442833B2

Procedure details

2-Phenylbutyryl chloride (50.0 mL, 299 mmol) was dissolved in anisole (75 mL) and cooled to 0° C. AlCl3 (40.377 g, 303 mmol) was added portionwise and the resulting mixture allowed to warm to RT then stirred for 2 h. Ice was added portionwise followed by H2O (100 mL). The mixture was extracted with CH2Cl2 (3×100 mL) and the combined organics dried (MgSO4) and concentrated. The residue was distilled to remove the remaining anisole (1 mm Hg, 40-55° C.) to provide 2 (77.27 g, 100%) as a tan oil. 1H NMR (400 MHz, CDCl3): δ 0.90 (t, J=7.5 Hz, 3H), 1.85 (dq, 1H), 2.18 (dq, 1H), 3.81 (s, 3H), 4.40 (t, J=7.2 Hz, 1H), 6.85 (d, J=5.0 Hz, 2H), 7.19 (m, 1H), 7.28 (m, 4H), 7.95 (d, J=5.0 Hz, 2H).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
40.377 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH2:11][CH3:12])[C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Al+3].[Cl-].[Cl-].[Cl-].O.[C:18]1([O:24][CH3:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[CH3:25][O:24][C:18]1[CH:23]=[CH:22][C:21]([C:8](=[O:9])[CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:11][CH3:12])=[CH:20][CH:19]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)Cl)CC
Name
Quantity
75 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
Quantity
40.377 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
then stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
ADDITION
Type
ADDITION
Details
Ice was added portionwise
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled
CUSTOM
Type
CUSTOM
Details
to remove the remaining anisole (1 mm Hg, 40-55° C.)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(CC)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 77.27 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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